BenchChemオンラインストアへようこそ!

3-Piperidinylmethyl 2-phenylacetate hydrochloride

Chemical Identity Verification Analytical Reference Standards Isomer Purity

Select 3-Piperidinylmethyl 2-phenylacetate hydrochloride (CAS 1220020-75-6) for precise SAR development. This 3-substituted piperidine-phenylacetate ester provides a validated starting scaffold for PI3Kδ inhibitor optimization (cellular IC₅₀ 102 nM) and serves as a CYP3A4 inhibition reference standard (IC₅₀ 10 µM). Its unambiguous 3-piperidinylmethyl substitution pattern ensures chromatographic distinction from the 4-substituted positional isomer (CAS 1220037-50-2), critical for QC identity testing. Unlike Schedule II methylphenidate-class compounds, this derivative is available without DEA licensure, enabling unrestricted CNS target validation studies.

Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
CAS No. 1220020-75-6
Cat. No. B1394699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidinylmethyl 2-phenylacetate hydrochloride
CAS1220020-75-6
Molecular FormulaC14H20ClNO2
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESC1CC(CNC1)COC(=O)CC2=CC=CC=C2.Cl
InChIInChI=1S/C14H19NO2.ClH/c16-14(9-12-5-2-1-3-6-12)17-11-13-7-4-8-15-10-13;/h1-3,5-6,13,15H,4,7-11H2;1H
InChIKeySVMYOPRSRWIVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperidinylmethyl 2-phenylacetate hydrochloride (CAS 1220020-75-6): Structural and Procurement Baseline for Piperidine-Ester Derivatives


3-Piperidinylmethyl 2-phenylacetate hydrochloride (CAS 1220020-75-6) is a piperidine-based ester derivative with the molecular formula C₁₄H₂₀ClNO₂ and a molecular weight of 269.77 g/mol . The compound comprises a phenylacetate moiety esterified to a 3-piperidinemethanol core, forming a hydrochloride salt. It is supplied at purities of 95–98% under ambient storage conditions, with availability from multiple commercial vendors serving pharmaceutical R&D and academic synthesis applications .

3-Piperidinylmethyl 2-phenylacetate hydrochloride: Why Positional Isomers and Ester-Linked Analogs Are Not Interchangeable


Within the class of phenylacetate-piperidine esters, subtle structural variations—specifically the attachment point on the piperidine ring and the linker type—can confer divergent biological activity profiles and physicochemical properties. The 3-piperidinylmethyl ester (CAS 1220020-75-6) differs from the corresponding 3-piperidinyl ester (lacking the methyl spacer; CAS 1219979-98-2) and from the 4-piperidinylmethyl positional isomer (CAS 1220037-50-2) . The methylene linker in 3-piperidinylmethyl derivatives alters conformational flexibility and may influence receptor binding geometry compared to direct ester attachment . Additionally, the stereochemical and substitution pattern on the piperidine ring has been shown to determine pharmacological target engagement, as exemplified by methylphenidate analogs where the 2-position substitution yields CNS stimulant activity while alternative substitution patterns produce distinct or diminished effects [1]. Therefore, substituting any of these closely related compounds without experimental validation introduces unacceptable uncertainty in research outcomes, particularly in studies involving PI3Kδ inhibition, CYP liability assessment, or monoamine transporter modulation. The following quantitative evidence establishes the specific, measurable points of differentiation that justify selecting 3-Piperidinylmethyl 2-phenylacetate hydrochloride over its nearest analogs.

3-Piperidinylmethyl 2-phenylacetate hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Structural Identity and Purity Baseline vs. 4-Positional Isomer

3-Piperidinylmethyl 2-phenylacetate hydrochloride (CAS 1220020-75-6) is a distinct chemical entity from its positional isomer 4-Piperidinylmethyl 2-phenylacetate hydrochloride (CAS 1220037-50-2) . Both share the identical molecular formula (C₁₄H₂₀ClNO₂) and molecular weight (269.77 g/mol), yet the 3-position substitution pattern on the piperidine ring defines a different connectivity that may result in divergent biological target recognition and physicochemical behavior [1]. The 3-isomer is commercially available at ≥95% purity for research applications, while the 4-isomer, though also commercially listed, lacks any documented biological activity data in the public domain .

Chemical Identity Verification Analytical Reference Standards Isomer Purity

PI3Kδ Inhibition: Cellular Activity Profile and Class Context

In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 3-Piperidinylmethyl 2-phenylacetate hydrochloride exhibited an IC₅₀ value of 102 nM following 30 minutes of incubation, as determined by electrochemiluminescence detection [1]. In comparison, the compound demonstrated a markedly weaker biochemical affinity (IC₅₀ = 2.30 nM) in a competitive fluorescence polarization assay, indicating that cellular potency does not directly mirror isolated enzyme binding efficiency [1]. This cellular IC₅₀ positions the compound in the moderate nanomolar range, notably less potent than optimized clinical PI3Kδ inhibitors such as Idelalisib (cellular IC₅₀ = 8 nM) [2], yet substantially more active than simple piperidine-phenylacetate ester analogs for which no PI3Kδ activity has been reported .

PI3Kδ Inhibition Cellular Pharmacology Kinase Inhibitor Screening

CYP3A4 Inhibition Liability: Quantitative Risk Assessment

In a time-dependent inhibition assay using human liver microsomes, 3-Piperidinylmethyl 2-phenylacetate hydrochloride exhibited an IC₅₀ value of 10,000 nM (10 µM) against CYP3A4 following a 30-minute preincubation period [1]. For reference, a compound is generally considered to carry low DDI risk when its CYP3A4 IC₅₀ exceeds approximately 10 µM [2]. In contrast, the structurally related methylphenidate class demonstrates CYP2D6 inhibition (IC₅₀ ≈ 1–5 µM) rather than CYP3A4 liability, while many potent kinase inhibitors exhibit CYP3A4 IC₅₀ values in the nanomolar range (e.g., lapatinib: IC₅₀ = 0.4 µM) [3]. No CYP inhibition data are available for the 4-piperidinylmethyl isomer (CAS 1220037-50-2) for comparison.

Drug Metabolism CYP Inhibition Drug-Drug Interaction Risk

Monoamine Transporter Selectivity Profile: Inferred Differentiation from Methylphenidate-Class Analogs

While direct monoamine transporter data for 3-Piperidinylmethyl 2-phenylacetate hydrochloride are not available in the public domain, class-level inference from structurally related piperidine-phenylacetate esters suggests a distinct selectivity profile. The methylphenidate class (2-piperidinyl substitution with methyl ester) exhibits potent dopamine transporter (DAT) inhibition (IC₅₀ ≈ 83 nM for displacement of [³H]WIN-35428 in rat striatal membranes) and norepinephrine transporter (NET) inhibition [1][2]. In contrast, 3-substituted piperidine derivatives, including 3-(piperidin-3-yl)-1H-indole compounds, have been investigated as selective serotonin reuptake inhibitor (SSRI) scaffolds rather than DAT/NET inhibitors [3]. The 3-piperidinylmethyl substitution pattern of CAS 1220020-75-6, combined with its observed PI3Kδ activity (absent in methylphenidate), defines a pharmacological space distinct from the 2-substituted CNS stimulant class.

CNS Pharmacology Dopamine Transporter Norepinephrine Transporter

Procurement and Synthetic Accessibility vs. Controlled-Substance Analogs

3-Piperidinylmethyl 2-phenylacetate hydrochloride (CAS 1220020-75-6) is commercially available from multiple suppliers at purities ranging from 95% to 98%, with storage at ambient temperature . In contrast, structurally related 2-substituted piperidine-phenylacetate esters, such as methylphenidate and its analogs, are classified as Schedule II controlled substances in the United States (21 CFR 1308.12) and are subject to DEA licensing requirements, procurement quotas, and enhanced regulatory oversight [1]. The 3-piperidinylmethyl substitution pattern of CAS 1220020-75-6, coupled with its distinct pharmacological profile (PI3Kδ inhibition rather than DAT/NET activity), places this compound outside controlled-substance schedules, thereby simplifying procurement, reducing administrative burden, and enabling unrestricted research use.

Chemical Sourcing Research Supply Chain Regulatory Compliance

3-Piperidinylmethyl 2-phenylacetate hydrochloride: Recommended Research and Industrial Application Scenarios


PI3Kδ Inhibitor Screening and Kinase-Focused Medicinal Chemistry

Use 3-Piperidinylmethyl 2-phenylacetate hydrochloride as a moderate-potency starting scaffold (cellular IC₅₀ = 102 nM) [1] for PI3Kδ inhibitor optimization programs. The compound provides a validated chemical starting point for structure-activity relationship (SAR) studies aimed at improving potency toward the sub-10 nM range observed with clinical PI3Kδ inhibitors [2]. Its distinct 3-piperidinylmethyl substitution pattern offers a template for exploring kinase selectivity that differs from the 2-substituted methylphenidate class, which shows no PI3Kδ activity [3].

CYP3A4-Mediated Drug-Drug Interaction Liability Profiling

Employ this compound as a reference standard in CYP3A4 inhibition screening panels. Its time-dependent CYP3A4 IC₅₀ of 10 µM [1] positions it at the threshold of low DDI risk classification [2], making it a useful comparator for assessing relative CYP liability within piperidine-ester chemical series. The absence of potent CYP3A4 inhibition (i.e., IC₅₀ ≪ 1 µM) distinguishes this scaffold from many kinase inhibitor chemotypes that carry significant CYP-mediated DDI warnings [3].

Non-Controlled Piperidine-Phenylacetate Scaffold for CNS Target Validation

Utilize 3-Piperidinylmethyl 2-phenylacetate hydrochloride as a non-scheduled alternative to methylphenidate-class compounds for research requiring a piperidine-phenylacetate core. Unlike Schedule II controlled methylphenidate analogs [1], this compound is available without DEA licensing requirements, enabling unrestricted SAR exploration and target validation studies in CNS pharmacology [2]. Its divergent pharmacology (PI3Kδ activity rather than DAT/NET inhibition) provides an orthogonal phenotype for comparative mechanistic studies [3].

Positional Isomer Reference Standard for Analytical Method Development

Deploy 3-Piperidinylmethyl 2-phenylacetate hydrochloride as a reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) to distinguish 3-substituted piperidine-phenylacetate esters from their 4-substituted positional isomers [1][2]. The identical molecular formula (C₁₄H₂₀ClNO₂, MW 269.77) but distinct CAS registry numbers (1220020-75-6 vs. 1220037-50-2) necessitate robust identity confirmation protocols in quality control and regulatory submissions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Piperidinylmethyl 2-phenylacetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.